molecular formula C11H15NOS B6586281 N-[2-(thiophen-3-yl)ethyl]pent-4-enamide CAS No. 1251696-76-0

N-[2-(thiophen-3-yl)ethyl]pent-4-enamide

Cat. No. B6586281
CAS RN: 1251696-76-0
M. Wt: 209.31 g/mol
InChI Key: NQOBOHYDLCBGJE-UHFFFAOYSA-N
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Description

“N-[2-(thiophen-3-yl)ethyl]pent-4-enamide” is a chemical compound that has been studied for its potential antibacterial properties . It is a novel quinolone agent bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety .


Synthesis Analysis

The synthesis of such compounds often involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is often used in the synthesis of thiophene derivatives .

Scientific Research Applications

N-[2-(thiophen-3-yl)ethyl]pent-4-enamide has a wide range of applications in scientific research. It has been used as a drug delivery system, as a catalyst for organic synthesis, and as a reagent for the synthesis of other compounds. It has also been studied for its potential use as an anti-cancer agent, as an antioxidant, and as an anti-inflammatory agent. Additionally, this compound has been explored for its potential use as an enzyme inhibitor, and for its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-[2-(thiophen-3-yl)ethyl]pent-4-enamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control the concentration of this compound in a reaction, and it can be difficult to accurately measure its effects on biochemical and physiological processes.

Future Directions

There are several potential future directions for research on N-[2-(thiophen-3-yl)ethyl]pent-4-enamide. One area of research is the development of new synthesis methods for the compound. Additionally, further research is needed to determine the exact mechanism of action of this compound and to identify other potential applications for the compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use in drug delivery systems. Finally, further research is needed to explore the potential side effects of this compound and to identify any potential safety concerns.

Synthesis Methods

N-[2-(thiophen-3-yl)ethyl]pent-4-enamide can be synthesized using a variety of methods. The most common method is a two-step synthesis, which involves the reaction of pent-4-enamide with thiophene-3-carbaldehyde in the presence of a base. This is followed by the addition of a reducing agent to form the desired product. Other methods of synthesis include the reaction of pent-4-enamide with thiophene-3-carbaldehyde in the presence of a catalyst, and the reaction of pent-4-enamide with thiophene-3-carboxylic acid in the presence of a base.

Biochemical Analysis

Biochemical Properties

N-[2-(thiophen-3-yl)ethyl]pent-4-enamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity. These interactions can lead to changes in the phosphorylation status of target proteins, affecting downstream signaling events.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, the compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to alterations in the phosphorylation status of target proteins . This can result in changes in gene expression, as the activation or inhibition of specific transcription factors is affected. Additionally, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and other xenobiotics . Additionally, the compound can interact with transcription factors, modulating their activity and leading to changes in gene expression. These interactions can result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . This degradation can lead to a decrease in its biological activity and changes in its effects on cellular processes. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cell signaling and gene expression, although these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes. These effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence the activity of metabolic enzymes, such as kinases and phosphatases, affecting the levels of key metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism. The subcellular localization of this compound is crucial for its ability to exert its biological effects.

properties

IUPAC Name

N-(2-thiophen-3-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOBOHYDLCBGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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